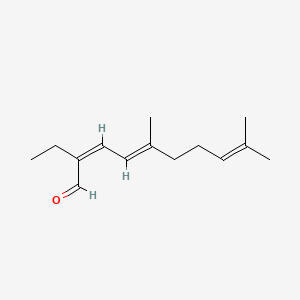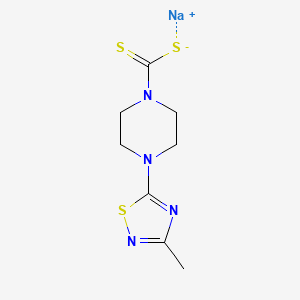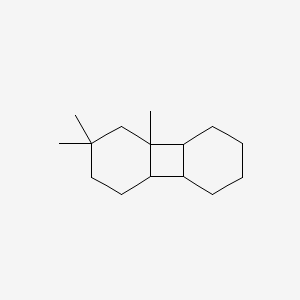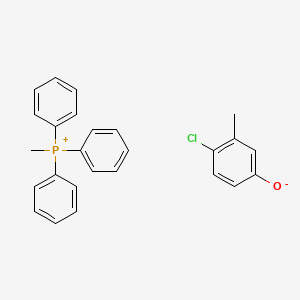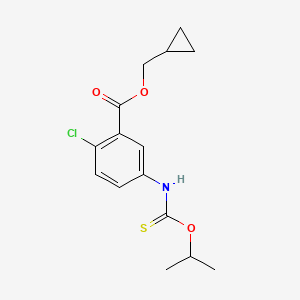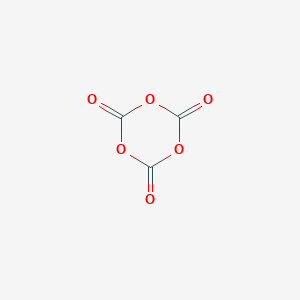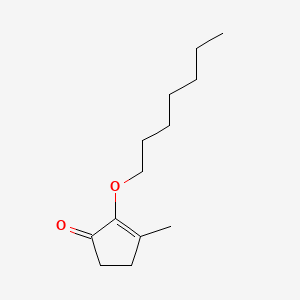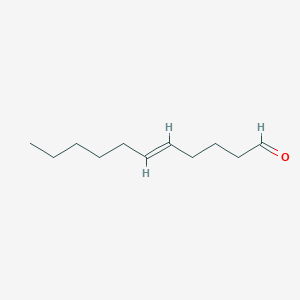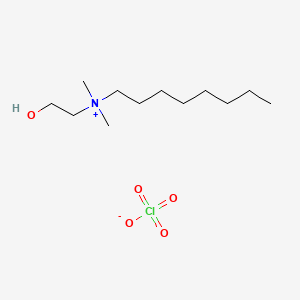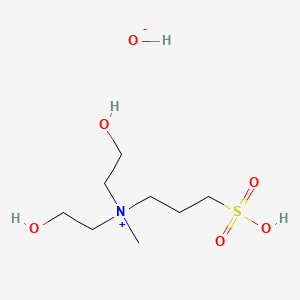
Trioctacosyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioctacosyl phosphate is a chemical compound with the molecular formula C84H171O4P. It is a type of organic phosphate ester, specifically a triester of phosphoric acid with octacosanol. This compound is known for its long carbon chain, which makes it hydrophobic and useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trioctacosyl phosphate can be synthesized through the esterification of phosphoric acid with octacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous process where octacosanol and phosphoric acid are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trioctacosyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce octacosanol and phosphoric acid.
Oxidation: The long carbon chain of this compound can be oxidized to produce various oxidation products, depending on the conditions used.
Substitution: The phosphate group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols, amines, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Octacosanol and phosphoric acid.
Oxidation: Various oxidation products depending on the extent of oxidation.
Substitution: Different phosphate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trioctacosyl phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential role in biological membranes and as a model compound for studying lipid-phosphate interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form micelles.
Industry: Used as an additive in lubricants, cosmetics, and coatings to improve their properties.
Wirkmechanismus
The mechanism of action of trioctacosyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and function. It can also act as a surfactant, reducing surface tension and stabilizing emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trioctyl phosphate: Similar in structure but with shorter carbon chains.
Triphenyl phosphate: An aromatic phosphate ester with different chemical properties.
Tris(2-ethylhexyl) phosphate: Another long-chain phosphate ester with different applications.
Uniqueness
Trioctacosyl phosphate is unique due to its exceptionally long carbon chain, which imparts distinct hydrophobic properties and makes it suitable for specific industrial and research applications that require such characteristics.
Eigenschaften
CAS-Nummer |
64131-18-6 |
|---|---|
Molekularformel |
C84H171O4P |
Molekulargewicht |
1276.2 g/mol |
IUPAC-Name |
trioctacosyl phosphate |
InChI |
InChI=1S/C84H171O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-86-89(85,87-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)88-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-84H2,1-3H3 |
InChI-Schlüssel |
VDEOPZOANXELLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)


